molecular formula C6H2Cl3I B050289 1,2,4-Trichloro-5-iodobenzene CAS No. 7145-82-6

1,2,4-Trichloro-5-iodobenzene

Cat. No. B050289
CAS RN: 7145-82-6
M. Wt: 307.3 g/mol
InChI Key: KKXMBRLCXIPURK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to 1,2,4-trichloro-5-iodobenzene involves the use of tribromo- or tetrabromobenzene with trimethylstannyl sodium to produce polystannylated benzene derivatives. These are then converted to their respective chloromercurio derivatives through interaction with mercuric chloride. X-ray crystallography has confirmed the structure of these derivatives, indicating a detailed and complex synthetic pathway for creating halogenated benzene compounds (Rot et al., 2000).

Molecular Structure Analysis The crystal structure of similar halogenated benzenes, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, has been determined through single-crystal X-ray diffraction. These structures show the planarity and symmetry typical of halogenated benzene derivatives, providing insights into the geometric configurations that could be expected for 1,2,4-trichloro-5-iodobenzene derivatives (Chaplot et al., 1981).

Chemical Reactions and Properties Chemical reactions involving halogenated benzene derivatives often include nucleophilic substitution and the use of halogen reagents to introduce new functional groups. For example, the synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine demonstrates the utility of halogenated benzenes in creating recyclable 'iodoarene' reagents for organic transformations, highlighting the reactive nature and versatility of these compounds (Thorat et al., 2014).

Physical Properties Analysis The physical properties of halogenated benzenes, including those similar to 1,2,4-trichloro-5-iodobenzene, are characterized by their crystal structures, which reveal the influence of halogen atoms on the molecular packing and intermolecular interactions. Studies on compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene provide valuable information on the crystalline properties that can be extrapolated to understand the physical properties of 1,2,4-trichloro-5-iodobenzene (Chaplot et al., 1981).

Chemical Properties Analysis The chemical properties of 1,2,4-trichloro-5-iodobenzene derivatives can be inferred from studies on related halogenated benzenes, which show a range of reactivities, including nucleophilic aromatic substitution and electrophilic substitution reactions. These reactions are pivotal for the further functionalization of the benzene ring and the introduction of diverse substituents, expanding the utility of these compounds in synthetic chemistry (Thorat et al., 2014).

Scientific Research Applications

  • Use in Organohalide Synthesis : Research by Thorat et al. (2014) demonstrates the synthesis of a new recyclable nonpolymeric analogue of iodobenzene, using the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-iodophenol. This analogue is significant for α-tosyloxylation of enolizable ketones through the in situ generation of hypervalent iodine(III) species (Thorat, Bhong, Shelke, & Karade, 2014).

  • Crystal Structure Studies : Charbonneau and Trotter (1967) studied the crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene, which is closely related to 1,2,4-Trichloro-5-iodobenzene, to understand its molecular orientation and symmetry (Charbonneau & Trotter, 1967).

  • Antibacterial Agent Synthesis : Manivel et al. (2015) discuss the synthesis of 5-aryl-3-(aryl)-[1,2,4]triazolo[3,4-a]isoquinolines using a methodology involving hypervalent iodine reagents, relevant to the field of medicinal chemistry (Manivel et al., 2015).

  • Halogen Bonding in Crystal Engineering : Bennion et al. (2016) explored the use of 1,3,5-trichloro-2,4,6-trinitrobenzene in isostructural energetic cocrystals, demonstrating its potential in crystallographic studies and materials science (Bennion, Vogt, Tuckerman, & Matzger, 2016).

  • Electrochemical Studies : Prasad and Sangaranarayanan (2004) analyzed the electrochemical reductive cleavage of the carbon–iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, providing insights into the mechanistic aspects of electrochemical reactions involving organohalides (Prasad & Sangaranarayanan, 2004).

Safety And Hazards

1,2,4-Trichloro-5-iodobenzene is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

1,2,4-trichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXMBRLCXIPURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291350
Record name 1,2,4-Trichloro-5-iodobenzene
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trichloro-5-iodobenzene

CAS RN

7145-82-6
Record name 1,2,4-Trichloro-5-iodobenzene
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Record name NSC 74997
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Record name 7145-82-6
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Record name 1,2,4-Trichloro-5-iodobenzene
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Record name Benzene, 1,2,4-trichloro-5-iodo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GB Deacon, BSF Taylor - Australian Journal of Chemistry, 1981 - CSIRO Publishing
Mercuration of boiling 1,2,4-trichlorobenzene with mercuric trifluoroacetate yields complex species, which were shown to contain mainly µ-(2,5,6-trichloro-1,3-phenylene)dimercury …
Number of citations: 9 www.publish.csiro.au
Y Nishiyama, H Kawabata, T Nishino, K Hashimoto… - Tetrahedron, 2003 - Elsevier
It was found that lanthanum metal caused the dehalogenation of o-dihalogen substituted arenes and α,α′-dihalogen substituted o-xylenes to generate the corresponding benzynes …
Number of citations: 11 www.sciencedirect.com
MW Easson, JH Jordan, JM Bland… - ACS Applied Nano …, 2020 - ACS Publications
A simple method was developed to deposit palladium (Pd) nanoparticles (NPs) within an inexpensive substrate, nonwoven brown cotton fabric, using naturally occurring polyphenols …
Number of citations: 14 pubs.acs.org
C Zhou, Y Dong, JT Yu, S Sun, J Cheng - Chemical Communications, 2019 - pubs.rsc.org
A palladium/copper-catalyzed oxy-carbonation of propargylic amides by halohydrocarbons and CO2 has been developed toward functionalized oxazolidine-2,4-diones. This multi-…
Number of citations: 18 pubs.rsc.org
S Sun, B Wang, N Gu, JT Yu, J Cheng - Organic letters, 2017 - ACS Publications
A palladium-catalyzed, three-component reaction between propargylic alcohols, CO 2 , and aryl halides was developed whereby a sequential carboxylation, trans-oxopalladation of the …
Number of citations: 62 pubs.acs.org
T Zimmermann, WJ Ensinger, TC Schmidt - Analytical chemistry, 2004 - ACS Publications
A solid-phase microextraction GC/MS method for the trace determination of a wide variety of polar aromatic amines in aqueous samples was developed. Prior to extraction the analytes …
Number of citations: 60 pubs.acs.org
JS Al-Hawadi, MA Alawi, HA Saadeh - 2008 - platform.almanhal.com
Defined polychlorinated terphenyl (PCT) single congeners as reference standards are the prerequisite for the development of analytical methods for their determination and …
Number of citations: 2 platform.almanhal.com
MR Witten, L Wissler, M Snow… - Journal of medicinal …, 2017 - ACS Publications
Excessive activity of striatal-enriched protein tyrosine phosphatase (STEP) in the brain has been detected in numerous neuropsychiatric disorders including Alzheimer’s disease. …
Number of citations: 26 pubs.acs.org
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com
R Dalpozzo, N Della Ca', B Gabriele, R Mancuso - Catalysts, 2019 - mdpi.com
Carbon dioxide produced by human activities is one of the main contributions responsible for the greenhouse effect, which is modifying the Earth’s climate. Therefore, post-combustion …
Number of citations: 58 www.mdpi.com

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